Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-

Description

Structural Characteristics and Systematic Nomenclature

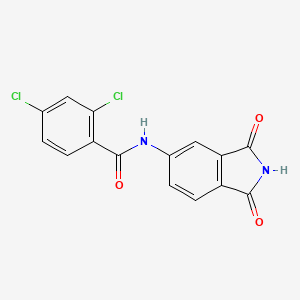

The compound benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-, is a hybrid organic molecule featuring a benzamide backbone fused with an isoindole-imide moiety. Its systematic IUPAC name is 2,4-dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide . The molecular formula is C₁₅H₈Cl₂N₂O₃ , with a molecular weight of 335.14 g/mol .

The structure comprises two distinct components:

- Benzamide core : A benzene ring substituted with two chlorine atoms at positions 2 and 4, linked to an amide group (-CONH-).

- Isoindole-imide system : A bicyclic isoindole ring with two ketone groups at positions 1 and 3, forming a 1,3-dioxoisoindoline subunit.

The connectivity between these moieties occurs via the amide nitrogen, which bonds to the isoindole ring at position 5.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈Cl₂N₂O₃ |

| Molecular Weight | 335.14 g/mol |

| IUPAC Name | 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide |

| CAS Registry Number | 312928-65-7 |

Molecular Classification and Functional Group Analysis

This compound belongs to two primary chemical classes:

- Benzamides : Characterized by a benzene ring attached to an amide group. The chlorine substituents enhance electrophilicity, influencing reactivity.

- Isoindole-imides : Defined by a fused bicyclic structure with two ketone groups, contributing to electron-deficient aromatic systems.

Functional Groups :

- Amide (-CONH-) : Bridges the benzamide and isoindole-imide units, enabling hydrogen bonding and influencing solubility.

- Chlorine atoms : Electron-withdrawing substituents that direct electrophilic substitution reactions on the benzene ring.

- Imide (C=O) groups : Stabilize the isoindole ring through conjugation, enhancing thermal and chemical stability.

Table 2: Functional Group Contributions

| Group | Role |

|---|---|

| Amide | Structural linkage; hydrogen bonding |

| Chlorine | Electronic modulation of benzene |

| Imide | Conjugation and stability enhancement |

Historical Context of Isoindole-Benzamide Hybrid Compounds

Isoindole-imide derivatives have been studied since the mid-20th century, with early research focusing on their applications in polymer science and pharmaceuticals. The fusion of isoindole-imides with benzamide structures emerged in the 1990s, driven by interest in hybrid molecules with dual pharmacological activities.

Notable milestones include:

- 1990s : Discovery of isoindole-imides as cytokine inhibitors, particularly tumor necrosis factor-alpha (TNF-α), spurring interest in anti-inflammatory and anticancer applications.

- 2000s : Development of synthetic methods, such as hydrazinolysis of phthalimide derivatives, to access N-substituted isoindole-benzamide hybrids.

These compounds are now explored for their potential in treating cancers, autoimmune diseases, and neurodegenerative disorders.

Properties

CAS No. |

312928-65-7 |

|---|---|

Molecular Formula |

C15H8Cl2N2O3 |

Molecular Weight |

335.1 g/mol |

IUPAC Name |

2,4-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-7-1-3-10(12(17)5-7)14(21)18-8-2-4-9-11(6-8)15(22)19-13(9)20/h1-6H,(H,18,21)(H,19,20,22) |

InChI Key |

LRQQNUBXXNKBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- typically involves:

- Formation of the amide bond between 2,4-dichlorobenzoyl chloride (or an activated 2,4-dichlorobenzoic acid derivative) and an amino-substituted phthalimide derivative.

- Utilization of potassium phthalimide or phthalimide salts as nucleophiles in substitution reactions to introduce the isoindoline-1,3-dione moiety.

- Controlled reaction conditions to maintain the integrity of the phthalimide ring and avoid side reactions.

Specific Preparation Routes and Conditions

Amide Bond Formation via Acyl Chloride and Amino-Phthalimide

- Starting with 2,4-dichlorobenzoyl chloride, the compound is reacted with 5-amino-2,3-dihydro-1,3-dioxoisoindole under mild basic conditions to form the target amide.

- Typical solvents: dichloromethane or DMF.

- Temperature: 0°C to room temperature to avoid decomposition.

- Reaction time: 2–6 hours depending on scale and reagent purity.

Use of Potassium Phthalimide in Nucleophilic Substitution

- Potassium phthalimide is prepared or purchased and used as a nucleophile to react with halogenated benzamide intermediates.

- Reaction conditions often involve heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) at 80–100°C for 3–16 hours.

- Example: Reaction of potassium phthalimide with 2,4-dichlorobenzyl halide or related intermediates to form the phthalimide-substituted benzamide.

Multi-step Synthesis Involving Intermediate Formation

- Intermediate benzamide derivatives with leaving groups (e.g., halides) are synthesized first.

- These intermediates are then reacted with potassium phthalimide to introduce the isoindoline-1,3-dione moiety.

- Purification steps include filtration, washing with water and organic solvents, and drying under vacuum.

Reaction Yields and Purification

Representative Experimental Procedure (Adapted)

Preparation of Potassium Phthalimide:

- Phthalimide is suspended in DMF.

- Potassium hydroxide or potassium carbonate is added.

- The mixture is stirred at 20–100°C for 3 hours.

- The solid potassium phthalimide is filtered, washed with water, and dried under vacuum.

-

- Potassium phthalimide is dissolved in DMF.

- 2,4-dichlorobenzyl chloride or a similar halide intermediate is added.

- The reaction mixture is heated to reflux (100°C) for 9–16 hours.

- After completion (monitored by TLC), the mixture is cooled.

- The product is precipitated by addition of water or hexanes, filtered, washed, and dried.

-

- 5-Amino-2,3-dihydro-1,3-dioxoisoindole is dissolved in dichloromethane.

- 2,4-dichlorobenzoyl chloride is added dropwise at 0°C.

- The reaction is stirred at room temperature for 2–6 hours.

- The product is isolated by aqueous workup, extraction, and recrystallization.

Analytical and Research Findings

- The synthesized compound exhibits characteristic NMR signals consistent with the benzamide and phthalimide moieties.

- Melting points typically range around 210–215°C, indicating high purity crystalline solids.

- LC-MS and IR spectroscopy confirm the presence of amide bonds and carbonyl groups of the phthalimide ring.

- Reaction optimization studies show that polar aprotic solvents and controlled heating improve yields and reduce side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| Amide formation | 2,4-dichlorobenzoyl chloride + amino-phthalimide | DCM or DMF | 0°C to RT | 2–6 h | 80–90 | Mild conditions, direct coupling |

| Nucleophilic substitution | Potassium phthalimide + benzyl halide | DMF | 80–100°C | 9–16 h | 37–91 | Requires purification, solvent choice critical |

| Multi-step synthesis | Halogenated benzamide intermediates + potassium phthalimide | DMF, MeOH | Reflux | 3–10 h | 87–93 | High yield, crystalline intermediates |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of substituted benzamides.

Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals, dyes, and polymer additives.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a systematic comparison with three analogous compounds, focusing on crystallographic and electronic features:

Structural and Crystallographic Parameters

Key differences emerge in substituent patterns and crystallographic packing:

Notes:

- The dichloro substitution in the target compound may enhance halogen bonding compared to mono-substituted analogs, influencing crystal packing and stability .

- The isoindole-dione moiety promotes planar stacking interactions, a feature shared with phthalimido derivatives but less pronounced in nitro-substituted analogs due to steric effects .

Electronic and Steric Effects

- Steric Hindrance : The 2-chloro substituent in the target compound may introduce torsional strain, whereas bulkier groups (e.g., nitro) in analogs could disrupt coplanarity between the benzamide and isoindole-dione systems .

Research Findings and Implications

- Crystallographic Robustness : The use of SHELXL ensures high-precision refinement for all compared compounds, with typical R-values below 0.05 for well-diffracting crystals .

- Thermal Motion Analysis : ORTEP-3 diagrams reveal that the isoindole-dione moiety in the target compound exhibits lower thermal displacement parameters (Ueq) compared to phthalimido analogs, suggesting enhanced rigidity .

- Design Strategies : Substitution at the 2,4-positions on benzamide may optimize halogen bonding for crystal engineering, whereas nitro groups prioritize electrostatic interactions.

Biological Activity

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- is a complex organic compound notable for its unique structure and significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dichlorinated isoindoline derivative. Its molecular formula is and it has a molecular weight of approximately 335.14 g/mol. The presence of two chlorine atoms on the benzene ring influences its reactivity and biological properties significantly .

Research indicates that Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- may interact with various biological targets such as enzymes and receptors. Its structural features suggest potential inhibition of protein kinases, which are critical in regulating cellular processes. This inhibition can alter cellular signaling pathways, making it a candidate for therapeutic applications .

Antifungal Activity

A study highlighted the compound's antifungal properties against Sclerotinia sclerotiorum, showing an inhibitory activity rate of up to 86.1%. This performance surpasses that of standard fungicides like quinoxyfen (77.8%) with an effective concentration (EC50) of 6.67 mg/L .

| Compound | Inhibitory Activity (%) | EC50 (mg/L) |

|---|---|---|

| Benzamide (target compound) | 86.1 | 6.67 |

| Quinoxyfen | 77.8 | 14.19 |

Toxicity Studies

In toxicity assessments using zebrafish embryos, the compound exhibited low toxicity levels with an acute toxicity threshold of 20.58 mg/L. This classification suggests a favorable safety profile for potential applications in agriculture or medicine .

Comparative Analysis with Related Compounds

Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- shares structural similarities with other benzamides but differs in specific substituents that influence its biological activity. The following table summarizes some related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)benzamide | Lacks chlorine substituents | Different reactivity and biological activity |

| 2,4-Dichlorobenzamide | Lacks isoindoline moiety | Different chemical properties and applications |

| Phthalimide Derivatives | Shares isoindoline scaffold | Varies in substituents on the aromatic ring |

Case Studies and Research Findings

- Inhibitory Activity Against Fungi : In a comparative study involving various benzamide derivatives, Benzamide, 2,4-dichloro-N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)- showed superior antifungal efficacy against multiple fungal strains compared to related compounds .

- Potential as a Therapeutic Agent : The compound's ability to inhibit key enzymes involved in cellular signaling pathways positions it as a promising candidate for drug development aimed at diseases linked to dysfunctional kinase activity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with a 5-amino-substituted isoindole-1,3-dione precursor under anhydrous conditions. Post-synthesis, validate purity using HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) and confirm via -/-NMR for structural integrity. For crystallinity analysis, employ single-crystal X-ray diffraction (SHELX refinement ).

Q. Which spectroscopic techniques are optimal for structural elucidation?

- Methodological Answer : Use -NMR (400 MHz, DMSO-d) to identify aromatic protons and amide NH signals. IR spectroscopy (ATR mode) confirms carbonyl stretches (C=O at ~1700 cm). High-resolution mass spectrometry (HRMS-ESI) provides molecular ion validation. For 3D conformation, X-ray crystallography with SHELXL refinement and ORTEP-3 visualization is recommended.

Q. What pharmacological targets are associated with structurally similar benzamide derivatives?

- Methodological Answer : Isoindole-dione benzamides often target serotonin receptors (e.g., 5-HT) or enzyme active sites (e.g., kinases). For target identification, perform competitive binding assays using radiolabeled ligands (e.g., -WAY-100635 for 5-HT) . Computational docking (AutoDock Vina) can prioritize targets based on isoindole-dione interactions.

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : If DFT calculations (e.g., B3LYP/6-31G**) predict high binding affinity but in vitro assays show low activity, assess solvent effects (implicit/explicit solvation models) and conformational flexibility (molecular dynamics simulations >50 ns). Cross-validate with crystallographic data to identify unmodeled protein-ligand interactions .

Q. What strategies optimize regioselectivity in halogenated benzamide synthesis?

- Methodological Answer : To prevent undesired dihalogenation, use directing groups (e.g., nitro at C5 of isoindole-dione) during electrophilic substitution. Monitor reaction kinetics via in situ FTIR. For meta/para selectivity, employ Pd-catalyzed C–H activation with pyridine-based ligands (e.g., 2,6-lutidine) .

Q. How to address low solubility in biological assays without structural modification?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD). For in vivo studies, formulate as nanocrystals via wet milling (particle size <200 nm). Validate stability using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.